molecular formula C5H5ClN2O B1423689 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1050642-24-4

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1423689
CAS No.: 1050642-24-4
M. Wt: 144.56 g/mol
InChI Key: CWDZFQGMGASNOB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves the following steps:

    Vilsmeier-Haack Reaction:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the Vilsmeier-Haack reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

    Oxidation: 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid

    Reduction: 4-Chloro-3-methyl-1H-pyrazole-5-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDZFQGMGASNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679571
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050642-24-4
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde

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